molecular formula C22H20N4O2S B11315164 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11315164
M. Wt: 404.5 g/mol
InChI Key: AVZPXOVODWSGSK-UHFFFAOYSA-N
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Description

5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of naphthalene, thiophene, pyrazole, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The naphthalene derivative, thiophene derivative, pyrazole, and oxazole are synthesized separately and then combined through a series of reactions.

    Naphthalene Derivative Synthesis: The naphthalene derivative can be synthesized through hydrogenation of naphthalene, followed by functionalization at the 2-position.

    Thiophene Derivative Synthesis: Thiophene derivatives are often synthesized through the Vilsmeier-Haack reaction or by direct functionalization of thiophene.

    Pyrazole Synthesis: Pyrazoles are typically synthesized through the reaction of hydrazines with 1,3-diketones.

    Oxazole Synthesis: Oxazoles can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids.

The final step involves coupling these components under specific conditions, such as using coupling reagents like EDCI or DCC, in the presence of a base like triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and naphthalene moieties.

    Reduction: Reduction reactions can target the oxazole ring or the pyrazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene, thiophene, and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxazole ring can yield amines.

Scientific Research Applications

5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and thiophene moieties can interact with hydrophobic pockets, while the pyrazole and oxazole rings can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the thiophene, pyrazole, and oxazole rings.

    (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile: Contains the naphthalene moiety but differs in the functional groups attached.

    (5,6,7,8-Tetrahydronaphthalen-2-yl)(thiophen-2-yl)methanamine: Similar structure but lacks the pyrazole and oxazole rings.

Uniqueness

The uniqueness of 5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N4O2S/c27-22(24-21-9-10-23-26(21)14-18-6-3-11-29-18)19-13-20(28-25-19)17-8-7-15-4-1-2-5-16(15)12-17/h3,6-13H,1-2,4-5,14H2,(H,24,27)

InChI Key

AVZPXOVODWSGSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=NN4CC5=CC=CS5

Origin of Product

United States

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